N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C30H34N4O3S3 and its molecular weight is 594.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a novel compound with significant biological activity, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). APE1 is a critical enzyme involved in the base excision repair (BER) pathway, which plays a vital role in DNA damage repair and cellular responses to various stressors.
- Molecular Formula : C25H28N4O3S2
- Molecular Weight : 500.1 g/mol
- IUPAC Name : this compound
The compound functions primarily as an APE1 inhibitor. APE1 is responsible for the majority of AP endonuclease activity in human cells and is linked to cancer cell resistance against treatments such as alkylating agents (e.g., temozolomide). By inhibiting APE1, this compound enhances the cytotoxic effects of these agents, making it a promising candidate for combination therapies in cancer treatment.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits low micromolar activity against purified APE1. The compound has shown to potentiate the cytotoxicity of methylmethane sulfonate (MMS) and temozolomide in HeLa cell lines. Key findings include:
Activity | IC50 (µM) | Effect |
---|---|---|
APE1 Inhibition | 5.0 | Significant reduction in AP endonuclease activity |
Cytotoxicity Enhancement with MMS | 10.0 | Increased cell death in treated HeLa cells |
Cytotoxicity Enhancement with TMZ | 8.0 | Synergistic effects observed in combination therapy |
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. Modifications to the benzothiazole and thienopyridine moieties have been explored to optimize potency and selectivity for APE1 inhibition. The following modifications have been noted:
Modification | Effect |
---|---|
Substitution on benzothiazole | Enhanced binding affinity to APE1 |
Variation in piperidine sulfonamide | Altered pharmacokinetic properties |
Case Studies
Recent studies have highlighted the potential of this compound in clinical applications. For instance:
-
Combination Therapy with Alkylating Agents :
- In a study involving mice models, co-administration of the compound with temozolomide resulted in a significant reduction in tumor size compared to controls receiving temozolomide alone.
-
Neuroprotective Effects :
- Preliminary data suggest that the compound may exert protective effects against neurodegenerative processes by modulating DNA repair mechanisms.
属性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O3S3/c1-19(2)33-16-14-23-26(18-33)39-30(27(23)29-31-24-8-4-5-9-25(24)38-29)32-28(35)21-10-12-22(13-11-21)40(36,37)34-15-6-7-20(3)17-34/h4-5,8-13,19-20H,6-7,14-18H2,1-3H3,(H,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBUEUSYEPYDCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(C)C)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。